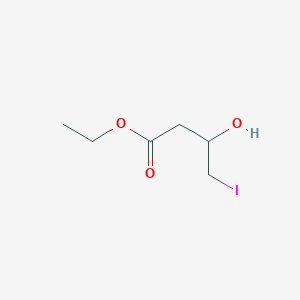

Ethyl 3-hydroxy-4-iodobutanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

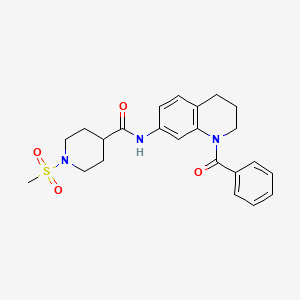

Ethyl 3-hydroxy-4-iodobutanoate is a chemical compound with the molecular formula C6H11IO3 . It has a molecular weight of 258.06 . This compound is typically used for research and development purposes .

Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-4-iodobutanoate consists of 6 carbon atoms, 11 hydrogen atoms, 1 iodine atom, and 3 oxygen atoms . The exact structure would be best determined using techniques such as X-ray crystallography or NMR spectroscopy, but these details were not available in the search results.Physical And Chemical Properties Analysis

Ethyl 3-hydroxy-4-iodobutanoate has a molecular weight of 258.06 . More detailed physical and chemical properties such as melting point, boiling point, and solubility were not available in the search results.Scientific Research Applications

Chemical Properties in Wine

Ethyl 2-hydroxy-3-methylbutanoate, a compound similar in structure to Ethyl 3-hydroxy-4-iodobutanoate, has been identified as a marker of lactic acid bacteria esterase activity in wines. Studies focusing on the chemical and sensory characteristics of this compound revealed that it is present predominantly in red and white wines, with varying concentrations depending on the grape origin and vintage. However, its concentrations in wines are considerably below the detection threshold, indicating no direct effect on the fruity aroma modulation of wine. Moreover, sensory tests have shown that Ethyl 2-hydroxy-3-methylbutanoate does not contribute significantly to the fruity aroma of red wine, as there was no significant sensory difference even at levels found in wines (Gammacurta et al., 2018).

Biocatalysis in Drug Synthesis

Ethyl (S)-4-chloro-3-hydroxybutanoate ester, a molecule closely related to Ethyl 3-hydroxy-4-iodobutanoate, is a precursor for the production of chiral drugs like statins. The biosynthesis process of this compound involves the asymmetric reduction of ethyl 4-chloro-3-oxobutanoate ester to Ethyl (S)-4-chloro-3-hydroxybutanoate ester using biocatalysis. This process has several benefits, including low cost, mild reaction conditions, high yield, and high enantioselectivity. Novel carbonyl reductases have been identified, offering promising prospects for the industrial production of this compound with high enantiomeric excess (Ye et al., 2011).

Biocatalytic Synthesis in Pharmaceutical Intermediates

Another compound structurally related to Ethyl 3-hydroxy-4-iodobutanoate, Ethyl (R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], is a key chiral intermediate in synthesizing angiotensin-converting enzyme (ACE) inhibitors. Studies have highlighted the synthesis routes and developments of (R)-HPBE using biocatalytic methods. These methods involve recombinant strains of E. coli and exhibit excellent catalytic activity and stereoselectivity, making them crucial for the pharmaceutical industry (Ni et al., 2013).

Safety And Hazards

While specific safety data for Ethyl 3-hydroxy-4-iodobutanoate was not available in the search results, general safety precautions for handling similar chemical compounds include avoiding contact with skin and eyes, avoiding inhalation or ingestion, and using appropriate personal protective equipment .

properties

IUPAC Name |

ethyl 3-hydroxy-4-iodobutanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11IO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWBHOKQXGBYJN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(CI)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11IO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.05 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-hydroxy-4-iodobutanoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(5-chloro-2-methoxyphenyl)methanone](/img/structure/B2667372.png)

![methyl 1-[(5-fluoro-2-nitrophenoxy)methyl]-1H-pyrazole-3-carboxylate](/img/structure/B2667376.png)

![5-Chloro-6-Oxo-1-[3-(Trifluoromethyl)Benzyl]-1,6-Dihydro-3-Pyridinecarboxylic Acid](/img/structure/B2667377.png)

![N-[3-(3-chlorophenyl)-1-methyl-4-oxo-1,4-dihydroquinolin-2-yl]furan-2-carboxamide](/img/structure/B2667379.png)

![8-(1H-1,3-benzodiazol-2-ylsulfanyl)-7-[(4-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2667381.png)

![3-(3-methoxypropyl)-2-(p-tolyl)-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2667388.png)

![2-((7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(4-methoxybenzyl)acetamide](/img/structure/B2667390.png)

![2-(4-(N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)sulfamoyl)phenoxy)acetamide](/img/structure/B2667391.png)

![2-phenacylsulfanyl-5-phenyl-3H-thieno[2,3-d]pyrimidin-4-one](/img/no-structure.png)